molecular formula C23H21ClN2O5S2 B2524904 (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894676-62-1

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2524904
CAS No.: 894676-62-1
M. Wt: 505
InChI Key: VRWUHKXXXMGCMR-MTJSOVHGSA-N
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Description

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H21ClN2O5S2 and its molecular weight is 505. The purity is usually 95%.
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Biological Activity

The compound (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 894676-62-1) is a thiazine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological properties, particularly its anticancer and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C23H21ClN2O5S2
  • Molecular Weight : 505.0 g/mol
  • Chemical Structure : The compound features a thieno[3,2-c][1,2]thiazin core with various substituents that are believed to influence its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazine derivatives similar to the compound . Notably:

  • In Vitro Studies : Research has shown that thiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study found that thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity . The structural modifications in these compounds can lead to varied biological responses, suggesting that similar modifications in our target compound may yield significant activity.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The presence of electron-withdrawing groups (like chlorine) enhances the cytotoxicity by stabilizing reactive intermediates that can damage cellular components .

Antimicrobial Activity

Research on thiazine derivatives has also indicated potential antimicrobial properties:

  • Broad-Spectrum Activity : Compounds structurally similar to our target have been tested against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml . This suggests that our compound may also possess antimicrobial properties worth exploring.

Structure-Activity Relationship (SAR)

The biological activity of thiazine derivatives is heavily influenced by their structural features:

Substituent Effect on Activity
ChlorineIncreases cytotoxicity
Methoxy GroupsModulate lipophilicity and solubility
Methyl GroupsAffect binding affinity

This table summarizes how specific substituents can enhance or diminish the biological activity of thiazine compounds.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study examining a series of thiazine derivatives, it was found that compounds with similar structural motifs to our target exhibited selective cytotoxicity against MDA-MB-231 cells . This reinforces the hypothesis that our compound could have comparable effects.
  • Antimicrobial Testing : A related study indicated that certain thiazine derivatives showed significant antibacterial activity against Gram-positive bacteria . The exploration of our compound's antibacterial properties could yield promising results in therapeutic applications.

Properties

IUPAC Name

(3Z)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S2/c1-14-4-6-15(7-5-14)13-26-18-8-9-32-23(18)22(27)21(33(26,28)29)12-25-17-10-16(24)19(30-2)11-20(17)31-3/h4-12,25H,13H2,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUHKXXXMGCMR-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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